8-Bromo-4-chloro-6-methylquinazoline
Übersicht
Beschreibung
8-Bromo-4-chloro-6-methylquinazoline is a useful research compound. Its molecular formula is C9H6BrClN2 and its molecular weight is 257.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-Bromo-4-chloro-6-methylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 257.51 g/mol. The compound features a quinazoline core substituted with bromine at the 8-position and chlorine at the 4-position, along with a methyl group at the 6-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
This compound exhibits significant anticancer properties primarily through its inhibition of receptor tyrosine kinases (RTKs), which are crucial in regulating cell proliferation and survival pathways. By interfering with these signaling pathways, the compound can induce apoptosis in cancer cells.
In Vitro Studies
Recent studies have demonstrated that derivatives of quinazoline, including this compound, show potent cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines.
- IC50 Values : The IC50 values for this compound were found to be significantly lower compared to standard chemotherapeutic agents like Cisplatin and Doxorubicin, indicating higher potency in inhibiting cancer cell growth.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 15.85 ± 3.32 | |
Erlotinib | MCF-7 | 9.9 ± 0.14 | |
Doxorubicin | SW480 | 17.85 ± 0.92 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activities against various pathogens. Studies indicate that it possesses both antifungal and antibacterial effects, making it a candidate for further pharmacological exploration.
Comparative Studies
The compound was compared with other quinazoline derivatives to assess its antimicrobial efficacy:
Compound | Activity Type | Effectiveness |
---|---|---|
This compound | Antifungal | Moderate |
6-Bromoquinazoline | Antibacterial | High |
2-Chloro-6-methylquinazoline | Antifungal | Low |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the presence of halogen atoms (bromine and chlorine) at specific positions enhances the biological activity of quinazoline derivatives. Modifications in the substitution pattern can lead to variations in potency and selectivity against different biological targets.
Case Studies
- Cytotoxicity Assessment : A study conducted on a series of quinazoline derivatives, including this compound, revealed that modifications at the bromine and chlorine positions significantly influenced cytotoxicity against cancer cell lines.
- Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to key residues in the active sites of target enzymes involved in cancer progression, suggesting a mechanism for its inhibitory action.
Eigenschaften
IUPAC Name |
8-bromo-4-chloro-6-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-6-8(7(10)3-5)12-4-13-9(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLYHQNVFCPRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727081 | |
Record name | 8-Bromo-4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100207-81-5 | |
Record name | 8-Bromo-4-chloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80727081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-4-chloro-6-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.